1-(3-methylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
The compound 1-(3-methylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a nitrogen-containing heterocyclic molecule featuring a pyrrolidin-2-one core linked to a benzimidazole moiety via a 2-oxoethyl spacer. The benzimidazole group is further substituted with a piperidine ring, while the pyrrolidinone is attached to a 3-methylphenyl group.
Properties
IUPAC Name |
1-(3-methylphenyl)-4-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-18-8-7-9-20(14-18)28-16-19(15-23(28)30)25-26-21-10-3-4-11-22(21)29(25)17-24(31)27-12-5-2-6-13-27/h3-4,7-11,14,19H,2,5-6,12-13,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCCXFPLFIWCFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-methylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves multiple steps and specific reaction conditionsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
1-(3-methylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(3-methylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of benzimidazole-pyrrolidinone hybrids. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
The 4-fluorobenzyl derivative () leverages fluorine’s electronegativity to improve metabolic stability and binding affinity, a strategy common in CNS-targeting drugs .
Synthesis Pathways: Analogous compounds (e.g., pyrroloquinoxalines in ) are synthesized via Suzuki-Miyaura cross-coupling, reductive amination, and iodination steps. The target compound likely employs similar methodologies, with variations in starting materials (e.g., 3-methylphenylboronic acid) .
Biological Implications: While direct data for the target compound are absent, structurally related pyrroloquinoxalines exhibit anti-leukemic activity (), and pyridinone derivatives demonstrate substituent-dependent antioxidant and antibacterial effects (). For instance, bromophenyl groups in pyridinones enhance antioxidant activity by 67–79% , suggesting that the target compound’s 3-methylphenyl group may similarly modulate bioactivity.
Research Findings and Implications
- Anti-Leukemic Potential: Pyrroloquinoxaline derivatives synthesized via analogous routes show promise in inhibiting leukemia cell lines, attributed to their planar heterocyclic cores interacting with DNA or kinase domains .
- ADMET Considerations : Fluorinated and alkylated analogs () highlight the trade-off between lipophilicity (enhanced absorption) and solubility (critical for bioavailability). The target compound’s meta-methyl group may strike a balance, though experimental validation is required.
Biological Activity
The compound 1-(3-methylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented by the following molecular formula:
It features a pyrrolidinone core linked to a piperidine and a benzodiazole moiety, which are significant for its biological interactions.
Research indicates that this compound may act as an inhibitor of various enzymes involved in cellular processes. For instance, it has demonstrated potential as an inhibitor of 8-oxo Guanine DNA Glycosylase 1 (OGG1) , which plays a critical role in the base excision repair pathway. Inhibition of OGG1 can lead to increased oxidative stress in cells, making it a target for cancer therapeutics .
Anticancer Potential
In vitro studies have shown that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. The mechanism appears to involve the induction of apoptosis in transformed cells through the modulation of DNA repair pathways .
Study 1: OGG1 Inhibition
In a study focused on the optimization of N-piperidinyl-benzimidazolone derivatives, compounds related to this structure were tested against OGG1. The lead compound TH8535 exhibited an IC50 value of 200 nM , indicating potent inhibitory activity against OGG1 while maintaining selectivity over other enzymes involved in DNA repair .
Study 2: Cellular Target Engagement
Further investigations into the cellular effects revealed that compounds similar to This compound engage OGG1 within cellular environments, leading to decreased viability in cancer cell lines .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C28H35N3O3 |
| Molecular Weight | 461.6 g/mol |
| IC50 against OGG1 | 200 nM |
| Selectivity | High (against other DNA glycosylases) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
